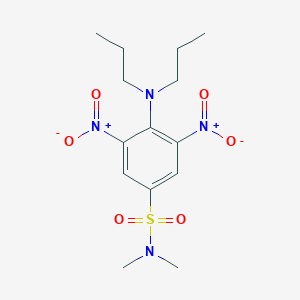
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide, also known as DDAB, is a chemical compound that has been widely used in scientific research. DDAB is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is known to interact with lipid membranes and has been shown to cause changes in membrane structure and function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce membrane fusion, disrupt membrane integrity, and alter the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to interact with proteins and alter their function.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce changes in membrane structure, alter the function of proteins, and affect the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to have an effect on the activity of enzymes and the function of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to be an effective tool for studying the interaction between proteins and membranes. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be toxic to cells at high concentrations and can cause changes in membrane structure that may not be representative of physiological conditions.
Direcciones Futuras
There are several future directions for research on N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide. One area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide as a tool for studying the interaction between proteins and lipid membranes in more complex systems, such as living cells. Another area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide in drug delivery systems, as it has been shown to interact with lipid membranes. Additionally, further research could be done to explore the potential toxic effects of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide and to develop safer alternatives for use in scientific research.
In conclusion, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is a chemical compound that has been widely used in scientific research. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes and has potential for use in drug delivery systems. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations and further research is needed to explore its potential toxic effects and develop safer alternatives.
Métodos De Síntesis
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dinitro-4-chlorobenzenesulfonamide with dipropylamine and dimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and results in the formation of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been widely used in scientific research, particularly in the field of biochemistry. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes. It has also been used to study the effect of membrane composition on protein function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used to study the effect of lipid bilayer thickness on protein function and has been used as a model system for studying the interaction between peptides and membranes.
Propiedades
Número CAS |
19044-94-1 |
|---|---|
Nombre del producto |
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide |
Fórmula molecular |
C14H22N4O6S |
Peso molecular |
374.42 g/mol |
Nombre IUPAC |
4-(dipropylamino)-N,N-dimethyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C14H22N4O6S/c1-5-7-16(8-6-2)14-12(17(19)20)9-11(10-13(14)18(21)22)25(23,24)15(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
RXZXIHLAHYUIFU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
SMILES canónico |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
Sinónimos |
ORYZALIN, DIMETHYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




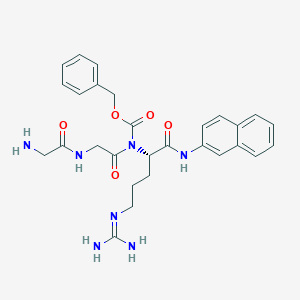

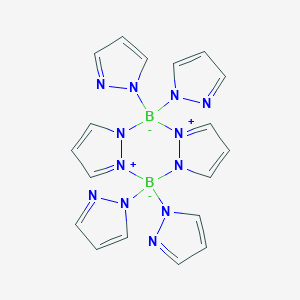
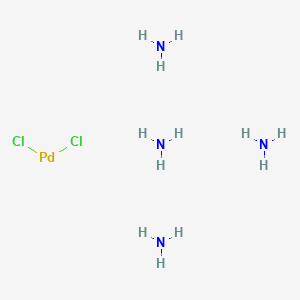
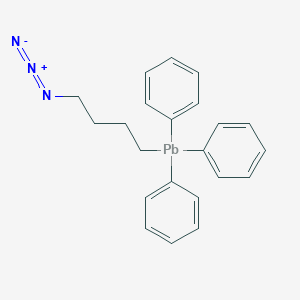
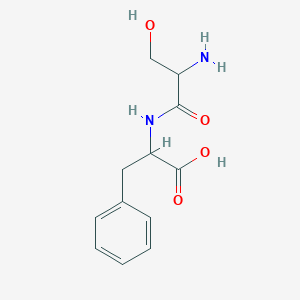
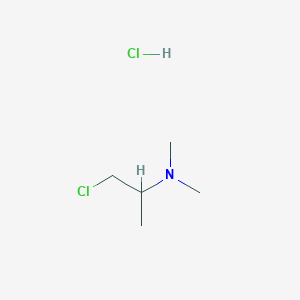
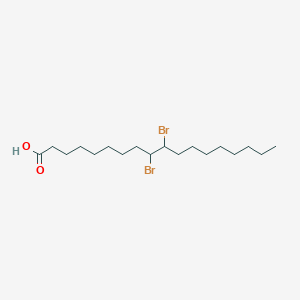
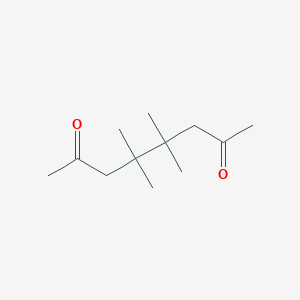
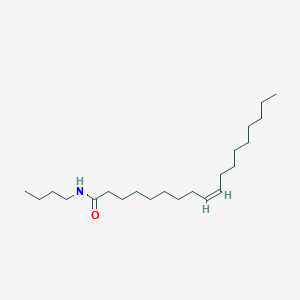
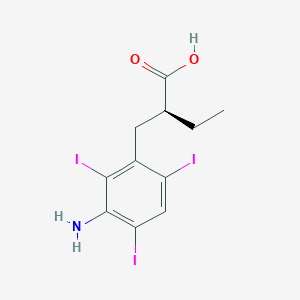
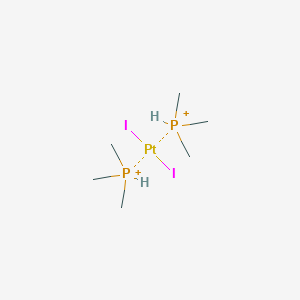
acetic acid](/img/structure/B99544.png)